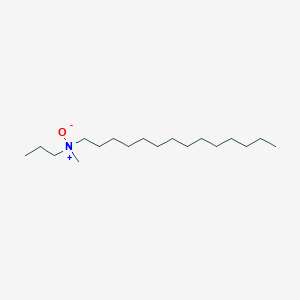
N-Methyl-N-propyltetradecan-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-propyltetradecan-1-amine N-oxide is a chemical compound that belongs to the class of amine oxides. Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-propyltetradecan-1-amine N-oxide is typically synthesized through the oxidation of tertiary amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids such as m-chloroperbenzoic acid (m-CPBA) can also be employed . The reaction involves the formation of an N-oxide intermediate, which is then further processed to obtain the final product. The reaction conditions usually involve mild temperatures and the presence of a base to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. Hydrogen peroxide is the preferred oxidizing agent due to its availability and cost-effectiveness . The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-propyltetradecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to convert the N-oxide back to the amine.
Substitution: Various nucleophiles can be used to replace the N-oxide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylamines, alkenes, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-propyltetradecan-1-amine N-oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is used in biological studies to investigate the effects of amine oxides on cellular processes.
Wirkmechanismus
The mechanism of action of N-Methyl-N-propyltetradecan-1-amine N-oxide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms . Additionally, the compound can interact with proteins, potentially modifying their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-propyltetradecan-1-amine: The parent amine without the N-oxide group.
Lauryldimethylamine oxide: Another amine oxide commonly used in personal care products.
N-Methylmorpholine N-oxide: An oxidant used in organic synthesis.
Uniqueness
N-Methyl-N-propyltetradecan-1-amine N-oxide is unique due to its specific alkyl chain length and the presence of both methyl and propyl substituents on the nitrogen atom. This gives it distinct surfactant properties and makes it particularly effective in applications requiring high surface activity and stability .
Eigenschaften
CAS-Nummer |
137992-81-5 |
|---|---|
Molekularformel |
C18H39NO |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
N-methyl-N-propyltetradecan-1-amine oxide |
InChI |
InChI=1S/C18H39NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3,20)17-5-2/h4-18H2,1-3H3 |
InChI-Schlüssel |
KVHLWHAJZOTCTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(CCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
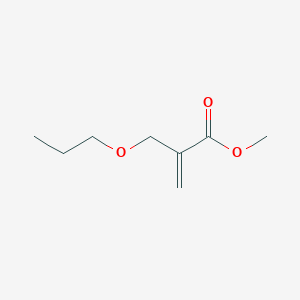
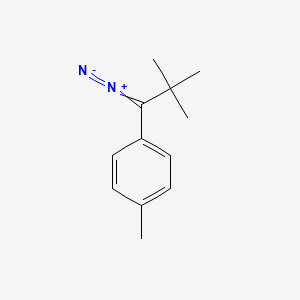
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
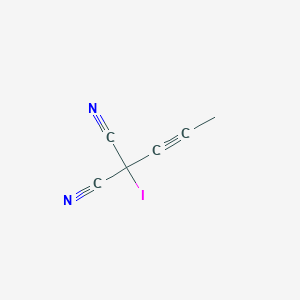
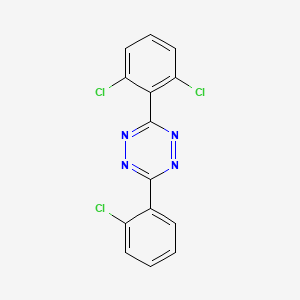
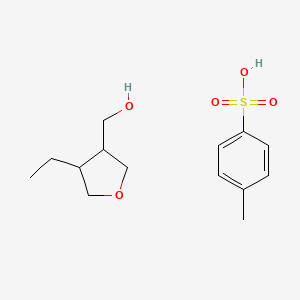
methanimine N-oxide](/img/structure/B14268980.png)
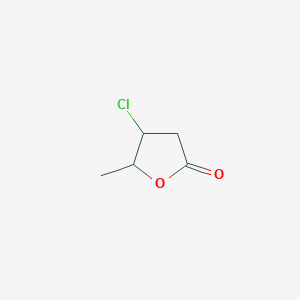
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
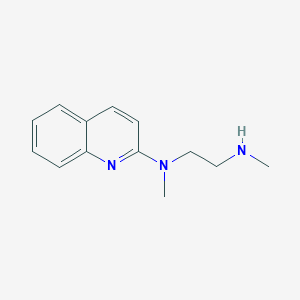
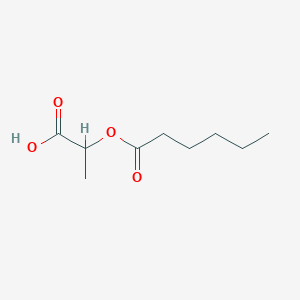
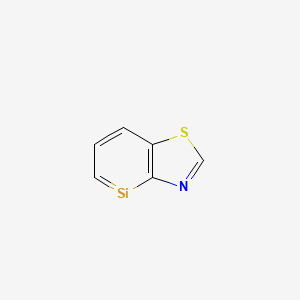
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
